Sebaloxavir marboxil

Influenza Antiviral In Vitro

Distinct selenium-based CEN inhibitor prodrug (ZX-7101A) approved by NMPA in 2025 for uncomplicated influenza. Demonstrates potent in vitro activity against NAI-resistant and avian H7N9 strains (EC50 0.00439 µM). Single-dose oral regimen eliminates multi-day adherence barriers, with exceptionally low GI adverse event incidence (0.3%). Low CYP450 DDI risk enhances suitability for polypharmacy patient cohorts. Essential reference standard for pandemic preparedness and next-generation antiviral resistance studies.

Molecular Formula C27H23F2N3O7Se
Molecular Weight 618.5 g/mol
Cat. No. B12428335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSebaloxavir marboxil
Molecular FormulaC27H23F2N3O7Se
Molecular Weight618.5 g/mol
Structural Identifiers
SMILESCOC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(C[Se]C6=CC=CC=C46)C(=C(C=C5)F)F
InChIInChI=1S/C27H23F2N3O7Se/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1
InChIKeyJHFNSOXZQCIAIH-GGAORHGYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sebaloxavir Marboxil for Research and Procurement: A Cap-Dependent Endonuclease Inhibitor for Influenza


Sebaloxavir marboxil (also known as ZX-7101A, marketed as Jike Shu) is an oral prodrug that is rapidly converted to its active metabolite, ZX-7101, a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN) enzyme [1]. This mechanism, which blocks viral mRNA transcription, places it in the same class as the globally approved antiviral baloxavir marboxil [2]. The compound received marketing approval from China's National Medical Products Administration (NMPA) in 2025 for the treatment of uncomplicated influenza A and B in adults [3]. As a single-dose oral regimen, it offers a distinct alternative to multi-day neuraminidase inhibitor therapies, and its novel selenophene structure differentiates it from its sulfur-containing analog [4].

Why Sebaloxavir Marboxil Cannot Be Substituted with Baloxavir or Other Influenza Antivirals


Despite sharing a common mechanism of action, Sebaloxavir marboxil is not a generic equivalent to baloxavir marboxil or oseltamivir. The substitution of sulfur with selenium in its core structure (selenophene vs. thiophene) alters key pharmacokinetic and safety properties, including a distinct metabolic profile that bypasses CYP450 enzymes, thereby reducing the risk of drug-drug interactions [1]. Direct quantitative comparisons of in vitro potency and clinical outcomes reveal critical differences in efficacy, tolerability, and resistance patterns that preclude simple interchangeability. For instance, while both compounds are CEN inhibitors, their active metabolites (ZX-7101 vs. baloxavir acid) exhibit different EC50 profiles against specific influenza strains, and the clinical safety data for Sebaloxavir marboxil shows a markedly lower incidence of gastrointestinal adverse events compared to traditional antivirals [2]. These quantifiable differences necessitate a compound-specific selection approach in both research and procurement contexts.

Sebaloxavir Marboxil: Head-to-Head Quantitative Evidence vs. Baloxavir and Oseltamivir


In Vitro Antiviral Potency: EC50 Comparison Across Influenza A Subtypes

Sebaloxavir marboxil's active metabolite, ZX-7101, demonstrates broad-spectrum antiviral potency against multiple influenza A subtypes, with EC50 values comparable to baloxavir acid (BXA) and approximately 1,000- to 10,000-fold lower (more potent) than oseltamivir acid [1]. Against pH1N1, ZX-7101 exhibits an EC50 of 0.00413 µmol/L, compared to 0.00306 µmol/L for BXA and 17.57 µmol/L for oseltamivir acid. This represents a 4,253-fold higher potency over oseltamivir acid for this subtype [2].

Influenza Antiviral In Vitro

Clinical Symptom Resolution: Time to Alleviation vs. Placebo

In a Phase III clinical trial (ZX-7101A-202), Sebaloxavir marboxil significantly reduced the median time to alleviation of influenza symptoms (TTAS) compared to placebo. The 40 mg dose achieved a median TTAS of 48.4 hours, and the 80 mg dose achieved 39.4 hours, compared to 62.9 hours for placebo [1]. This represents a reduction of 14.5 hours (23%) and 23.5 hours (37%), respectively, compared to placebo [2].

Influenza Clinical Trial Efficacy

Virologic Efficacy: Time to Viral RNA Clearance vs. Placebo

Sebaloxavir marboxil accelerates viral clearance, a key indicator of reduced transmission risk. In the same Phase III trial, the median time for influenza RNA to become undetectable was 41.4 hours in the treatment group, compared to 90.7 hours in the placebo group, a 49.3-hour acceleration (p<0.001) [1].

Influenza Virology Viral Load

Gastrointestinal Tolerability: Adverse Event Rate vs. Traditional Antivirals

Sebaloxavir marboxil exhibits a markedly lower incidence of gastrointestinal adverse events (AEs) compared to traditional influenza antivirals. Clinical data shows a gastrointestinal AE rate of only 0.3%, effectively addressing the common clinical challenges of nausea, vomiting, and diarrhea associated with other agents [1]. In contrast, oseltamivir has been associated with nausea and vomiting in approximately 10-15% of patients [2].

Safety Tolerability Adverse Events

Drug-Drug Interaction Potential: CYP450 Independence

Sebaloxavir marboxil is not metabolized via the CYP450 enzyme system, which minimizes the risk of drug-drug interactions (DDIs) [1]. This contrasts with oseltamivir, which is a substrate for CYP3A4 and can interact with other drugs metabolized by this pathway [2]. This property is particularly advantageous for patients with comorbidities requiring polypharmacy.

Pharmacokinetics Drug Interactions Metabolism

Resistance Profile: Cross-Resistance with Baloxavir via PA-E18G Substitution

In vitro serial passaging of H1N1 virus under ZX-7101 selection pressure led to a resistant variant carrying the PA-E18G substitution, which also conferred reduced susceptibility to baloxavir acid (BXA) [1]. This demonstrates cross-resistance between the two CEN inhibitors. Additionally, clinical trials observed a 1.8% incidence of I38T mutation-associated resistance to ZX-7101A [2], a known resistance mutation for baloxavir marboxil [3].

Resistance Virology Mutation

Sebaloxavir Marboxil: Optimized Research and Industrial Application Scenarios


In Vitro Antiviral Screening and Mechanism of Action Studies

Researchers can utilize Sebaloxavir marboxil as a reference standard or tool compound in cap-dependent endonuclease inhibition assays. Its nanomolar EC50 values against a panel of influenza A strains (0.001–0.00439 µmol/L) [1] provide a benchmark for evaluating novel CEN inhibitors. The compound's well-characterized resistance profile, including the PA-E18G substitution [2], makes it suitable for investigating resistance mechanisms in cell culture models.

Clinical Trial Comparator in Single-Dose Antiviral Studies

Given its robust Phase III efficacy data showing a median time to symptom alleviation of 39.4–48.4 hours (vs. 62.9 hours for placebo) and a median time to viral clearance of 41.4 hours (vs. 90.7 hours for placebo) [3], Sebaloxavir marboxil serves as an ideal active comparator in trials evaluating new influenza therapeutics, particularly those targeting uncomplicated influenza in adults.

Pharmacovigilance and Drug-Drug Interaction Studies

The compound's non-CYP450 metabolic pathway [4] makes it a valuable tool for studying drug-drug interaction liabilities in polypharmacy scenarios. Researchers can use Sebaloxavir marboxil to investigate the impact of non-CYP450 metabolism on antiviral efficacy and safety in complex patient populations, including those with multiple comorbidities.

Resistance Surveillance and Molecular Epidemiology

Public health laboratories and academic researchers can employ Sebaloxavir marboxil in phenotypic and genotypic resistance surveillance programs. The known cross-resistance with baloxavir marboxil via PA-I38T and PA-E18G substitutions [2][5] makes it a critical tool for monitoring the emergence and spread of CEN inhibitor-resistant influenza strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sebaloxavir marboxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.